7-Chloro-3-methylquinoline
Overview
Description
7-Chloro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline core with a chlorine atom at the 7th position and a methyl group at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-methyl-3-chloroaniline with acrolein . Another method utilizes microwave irradiation, which offers a green and efficient pathway for the synthesis of quinoline derivatives . This method is advantageous due to its energy efficiency, reduced reaction times, and minimal use of harmful solvents.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 7th position, replacing the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits potential antimalarial, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylquinoline involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme and subsequent parasite death . The compound also exhibits antimicrobial activity by inhibiting bacterial DNA synthesis and promoting the cleavage of bacterial DNA gyrase .
Comparison with Similar Compounds
7-Chloroquinoline: Lacks the methyl group at the 3rd position.
3-Methylquinoline: Lacks the chlorine atom at the 7th position.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness: 7-Chloro-3-methylquinoline is unique due to the presence of both the chlorine atom and the methyl group, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development .
Biological Activity
7-Chloro-3-methylquinoline is a compound belonging to the quinoline family, characterized by its bicyclic structure, which includes a benzene ring fused to a pyridine ring. Its molecular formula is , and it has garnered attention for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including cyclization reactions and modifications of existing quinoline derivatives. Recent studies have highlighted the use of click chemistry to create derivatives with enhanced biological activity.
Example Synthetic Pathway
- Starting Materials : Use 3-methylquinoline and chlorinating agents.
- Reaction Conditions : Typically involves refluxing in a suitable solvent.
- Yield : The yield can vary based on the method but is generally optimized through purification techniques such as recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Antimalarial Activity
In a study focusing on the antimalarial potential of quinoline derivatives, this compound demonstrated moderate activity with an IC50 value below 100 μM. Notably, some derivatives synthesized from it showed even higher efficacy.
Compound | IC50 (μM) | Activity Level |
---|---|---|
This compound | <100 | Moderate |
Derivative A | <50 | High |
Derivative B | <50 | High |
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The findings suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells.
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
MCF-7 | 21.41 | High |
HCT-116 | 23.39 | High |
HeLa | 50.03 | Moderate |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents evaluated the efficacy of several quinoline derivatives, including this compound, against multidrug-resistant bacterial strains. The study concluded that the compound exhibited promising activity and could serve as a lead for further development.
Case Study 2: Anticancer Potential
In another investigation published in Cancer Chemotherapy Reports, researchers synthesized a series of quinoline derivatives and tested their effects on various cancer cell lines. The results indicated that modifications at the 3 and 7 positions significantly enhanced anticancer activity, with this compound being one of the most effective compounds against MCF-7 cells.
Properties
IUPAC Name |
7-chloro-3-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHSWFYBFHXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.